molecular formula C8H10BrN3O B13212624 N-(2-aminoethyl)-5-bromopyridine-2-carboxamide

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide

Cat. No.: B13212624
M. Wt: 244.09 g/mol
InChI Key: AGWDXNBKRNPWPO-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide is a chemical compound with a pyridine ring substituted with a bromine atom at the 5-position, an aminoethyl group at the 2-position, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide

InChI

InChI=1S/C8H10BrN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)

InChI Key

AGWDXNBKRNPWPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)NCCN

Origin of Product

United States

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